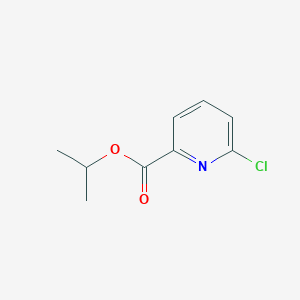
propan-2-yl 6-chloropyridine-2-carboxylate
Vue d'ensemble
Description
propan-2-yl 6-chloropyridine-2-carboxylate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of isopropyl 2-chloropyrid-6-ylcarboxylate typically involves the reaction of trichloromethylpyridine with isopropanol in the presence of a base. The process can be summarized as follows:
Heating a mixture: A mixture of trichloromethylpyridine and concentrated sulfuric acid is heated to a temperature range of 110°C to 160°C.
Reaction with isopropanol: The intermediate product obtained from the first step is then reacted with isopropanol, optionally in the presence of a solvent and/or a base.
Industrial Production Methods
Industrial production of isopropyl 2-chloropyrid-6-ylcarboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The resulting product is often used without further purification for subsequent chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions
propan-2-yl 6-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of isopropyl 2-chloropyrid-6-ylcarboxylate with different functional groups .
Applications De Recherche Scientifique
propan-2-yl 6-chloropyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of isopropyl 2-chloropyrid-6-ylcarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl butyrate: Another ester with similar structural features but different chemical properties.
Ethyl acetate: A commonly used ester with different functional groups and applications.
Uniqueness
propan-2-yl 6-chloropyridine-2-carboxylate is unique due to its chlorine atom and pyridine ring, which confer specific reactivity and properties not found in other esters. This makes it valuable for specialized chemical and industrial applications .
Propriétés
Numéro CAS |
220969-59-5 |
|---|---|
Formule moléculaire |
C9H10ClNO2 |
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
propan-2-yl 6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-6(2)13-9(12)7-4-3-5-8(10)11-7/h3-6H,1-2H3 |
Clé InChI |
GQVJFDDVZQTLGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=NC(=CC=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













